N-((4-hydroxychroman-4-yl)methyl)-2-methylbenzamide
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Overview
Description
N-((4-hydroxychroman-4-yl)methyl)-2-methylbenzamide is a chemical compound that has garnered attention in various fields of scientific research due to its unique structure and potential applications. This compound features a chroman ring system, which is known for its biological activity, and a benzamide moiety, which is often associated with pharmacological properties.
Mechanism of Action
Target of Action
The primary target of N-((4-hydroxychroman-4-yl)methyl)-2-methylbenzamide, also known as N-[(4-hydroxy-2,3-dihydrochromen-4-yl)methyl]-2-methylbenzamide, is the Plasmodium falciparum parasitophorous vacuole membrane protein Pfs16 . This protein plays a crucial role in the life cycle of the malaria parasite, Plasmodium falciparum .
Mode of Action
The compound interacts with its target, Pfs16, and stabilizes it . This interaction blocks male gamete formation in the malaria parasite life cycle, thereby preventing the transmission of the parasite to the mosquito . The compound exhibits nanomolar activity, indicating a strong interaction with its target .
Biochemical Pathways
The compound affects the biochemical pathways related to the progression of the blood-stage parasites of Plasmodium sp . By targeting Pfs16, the compound disrupts the normal functioning of the parasite, leading to its death .
Pharmacokinetics
Given its potent activity against the malaria parasite, it is likely that the compound has favorable pharmacokinetic properties that allow it to reach its target in the parasite and exert its action .
Result of Action
The result of the compound’s action is the inhibition of the malaria parasite’s life cycle. By blocking male gamete formation, the compound prevents the parasite from reproducing and spreading to new hosts . This leads to a decrease in the number of parasites and can potentially cure the host of the disease .
Biochemical Analysis
Biochemical Properties
This interaction is critical for the formation of male gametes in the parasite’s life cycle .
Cellular Effects
In terms of cellular effects, N-((4-hydroxychroman-4-yl)methyl)-2-methylbenzamide has been shown to block male gamete formation in the malaria parasite life cycle . This blockage prevents the subsequent transmission of the parasite to the mosquito, effectively halting the spread of the disease .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with the Pfs16 protein . The compound stabilizes Pfs16 in lysates from activated mature gametocytes, as confirmed by cellular thermal shift assays . This stabilization is critical for the compound’s ability to block male gamete formation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-hydroxychroman-4-yl)methyl)-2-methylbenzamide typically involves the following steps:
Formation of the Chroman Ring: The chroman ring can be synthesized through a cyclization reaction involving a phenol and an aldehyde under acidic conditions.
Attachment of the Benzamide Group: The chroman derivative is then reacted with 2-methylbenzoyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-((4-hydroxychroman-4-yl)methyl)-2-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the chroman ring can be oxidized to form a ketone.
Reduction: The benzamide moiety can be reduced to an amine under appropriate conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of a chromanone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted benzamides.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
N-((4-hydroxychroman-4-yl)methyl)-sulfonamide: Known for its antimalarial activity by blocking Plasmodium gametogenesis.
N-((4-hydroxychroman-4-yl)methyl)cinnamamide: Studied for its potential biological activities.
N-((4-hydroxychroman-4-yl)methyl)-2-(naphthalen-1-yl)acetamide: Investigated for its biological activity and applications.
Uniqueness
N-((4-hydroxychroman-4-yl)methyl)-2-methylbenzamide is unique due to its specific combination of a chroman ring and a benzamide moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-[(4-hydroxy-2,3-dihydrochromen-4-yl)methyl]-2-methylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c1-13-6-2-3-7-14(13)17(20)19-12-18(21)10-11-22-16-9-5-4-8-15(16)18/h2-9,21H,10-12H2,1H3,(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OANYXILXLSFNKW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCC2(CCOC3=CC=CC=C32)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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